2-(Pyridin-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

Catalog No.
S16159472
CAS No.
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

Product Name

2-(Pyridin-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

IUPAC Name

2-pyridin-2-ylsulfanyl-1-(1H-pyrrol-2-yl)ethanone

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c14-10(9-4-3-7-12-9)8-15-11-5-1-2-6-13-11/h1-7,12H,8H2

InChI Key

DCTCNFFRIOHXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)C2=CC=CN2
Typical of thioether and pyrrole functionalities. Notably, it can undergo:

  • Nucleophilic substitution reactions: The sulfur atom in the thioether can act as a nucleophile, allowing for substitution with electrophiles.
  • Oxidation reactions: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Condensation reactions: The presence of the pyrrole ring allows for potential condensation with aldehydes or ketones to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that 2-(Pyridin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one exhibits notable biological activities, including:

  • Antimicrobial properties: Similar compounds have shown efficacy against various bacterial strains.
  • Antitumor activity: There is interest in the potential of pyridine and pyrrole derivatives in cancer therapy due to their ability to interact with biological targets involved in cell proliferation.
  • Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many pharmacologically active compounds.

Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

Synthesis of 2-(Pyridin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one can be achieved through several methods:

  • Condensation Reaction:
    • Reacting pyridine-2-thiol with 1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst (e.g., acid catalyst) to yield the target compound.
  • Thioether Formation:
    • A method involving the reaction of 2-bromoacetophenone with pyridine-2-thiol under basic conditions may also be employed to synthesize this compound.
  • Multi-step Synthesis:
    • A more complex synthetic route could involve multiple steps starting from commercially available precursors, allowing for functional group modifications along the way.

Each method has its own advantages regarding yield, purity, and scalability.

The applications of 2-(Pyridin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one are diverse:

  • Pharmaceuticals: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Material Science: The compound may serve as a building block for creating novel materials due to its unique chemical structure.
  • Agriculture: There is potential for use in developing new agrochemicals, particularly those targeting pests or diseases affecting crops.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets. Preliminary studies suggest:

  • Protein Binding: Investigations into how well the compound binds to specific proteins could provide insights into its mechanism of action.
  • Receptor Interactions: Studies may explore interactions with receptors involved in disease pathways, which could elucidate its therapeutic potential.

Understanding these interactions is crucial for predicting the biological effects and optimizing the compound for practical applications.

Several compounds share structural similarities with 2-(Pyridin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one. Here are some notable examples:

Compound NameStructureUnique Features
2-(Pyridin-4-ylthio)-1-(1H-pyrrol-3-yl)ethan-1-oneC11_{11}H10_{10}N2_2OSVariation in pyridine position affecting reactivity
5-(Pyridin-3-yl)-4H-pyrroleC10_{10}H8_{8}N2_2Lacks thioether functionality; different biological activity
3-ThiophenylpyrroleC10_{10}H7_{7}NSSimilar heterocyclic structure but different electronic properties

These compounds highlight the uniqueness of 2-(Pyridin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one, particularly its thioether group and specific arrangement of nitrogen-containing rings, which may influence its biological activity and chemical reactivity compared to others.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.05138412 g/mol

Monoisotopic Mass

218.05138412 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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